molecular formula C13H15N3O B12899439 N'-Propylquinoline-4-carbohydrazide

N'-Propylquinoline-4-carbohydrazide

Cat. No.: B12899439
M. Wt: 229.28 g/mol
InChI Key: KFXDSAREOJIMGK-UHFFFAOYSA-N
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Description

N’-Propylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities. The unique structure of N’-Propylquinoline-4-carbohydrazide makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylquinoline-4-carbohydrazide typically involves the Pfitzinger reaction, which converts isatin to the desired quinoline derivative. The process includes esterification, followed by hydrazinolysis, and finally, the formation of the carbohydrazide derivative through microwave irradiation. This method is considered green and efficient, providing high yields within a short time .

Industrial Production Methods: Industrial production of N’-Propylquinoline-4-carbohydrazide may involve large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N’-Propylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

N’-Propylquinoline-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Propylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics .

Comparison with Similar Compounds

    Quinoline-4-carbohydrazide: Shares a similar core structure but lacks the propyl group.

    N’-Ethylquinoline-4-carbohydrazide: Similar structure with an ethyl group instead of a propyl group.

    N’-Methylquinoline-4-carbohydrazide: Contains a methyl group instead of a propyl group.

Uniqueness: N’-Propylquinoline-4-carbohydrazide is unique due to its propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with molecular targets .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N'-propylquinoline-4-carbohydrazide

InChI

InChI=1S/C13H15N3O/c1-2-8-15-16-13(17)11-7-9-14-12-6-4-3-5-10(11)12/h3-7,9,15H,2,8H2,1H3,(H,16,17)

InChI Key

KFXDSAREOJIMGK-UHFFFAOYSA-N

Canonical SMILES

CCCNNC(=O)C1=CC=NC2=CC=CC=C12

Origin of Product

United States

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